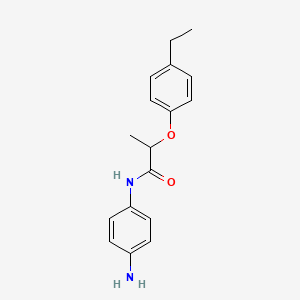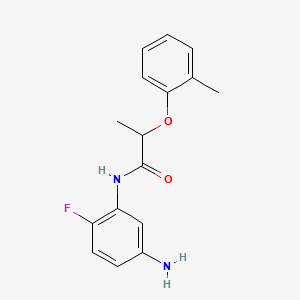
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide, also known as 2-Methyl-N-(5-amino-2-fluorophenyl)-2-oxo-propionamide, is an important small molecule used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and is commonly used in the synthesis of other small molecules. 2-Methyl-N-(5-amino-2-fluorophenyl)-2-oxo-propionamide is an important tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide involves the reaction between 5-Amino-2-fluoroaniline and 2-(2-methylphenoxy)propanoic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent under controlled conditions to obtain the desired product.
Starting Materials
5-Amino-2-fluoroaniline, 2-(2-methylphenoxy)propanoic acid chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), Suitable solvent
Reaction
Step 1: Dissolve 5-Amino-2-fluoroaniline in the suitable solvent and add DCC and DMAP to the solution., Step 2: Stir the solution at room temperature for 30 minutes to activate the coupling agent., Step 3: Add 2-(2-methylphenoxy)propanoic acid chloride to the solution and stir for 24 hours at room temperature., Step 4: Filter the reaction mixture and wash the solid with cold water., Step 5: Recrystallize the solid from a suitable solvent to obtain the pure product.
科学的研究の応用
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide is used in a variety of scientific research applications. It is a valuable tool in the study of enzyme-catalyzed reactions, as it can be used as a substrate for a number of enzymes, including cytochrome P450, cytochrome b5, and cytochrome c oxidase. It is also used in the study of drug metabolism, as it can be used to study the effects of drugs on the metabolism of other drugs. It is also used in the study of signal transduction pathways, as it can be used to study the effects of drugs on signal transduction pathways.
作用機序
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide acts as a substrate for a number of enzymes, including cytochrome P450, cytochrome b5, and cytochrome c oxidase. When these enzymes are active, they catalyze the reaction of 2-methyl-N-(5-amino-2-fluorophenyl)-2-oxo-propionamide with other molecules, such as oxygen, to form products. These products can then be used in various metabolic pathways, such as drug metabolism, signal transduction pathways, and other biochemical reactions.
生化学的および生理学的効果
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide has a number of biochemical and physiological effects. It can be used to study the effects of drugs on the metabolism of other drugs, as well as the effects of drugs on signal transduction pathways. It can also be used to study the effects of drugs on enzyme-catalyzed reactions. In addition, it is used in the study of drug metabolism and in the study of signal transduction pathways.
実験室実験の利点と制限
The use of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, which makes it ideal for use in research. It is also a relatively stable compound, which makes it ideal for use in long-term experiments. Finally, it is a relatively non-toxic compound, which makes it safe for use in laboratory experiments.
The main limitation of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide in laboratory experiments is that it is not as widely used as other compounds, such as phenylalanine. This means that it may not be as readily available as other compounds, and may require special ordering. In addition, the reaction of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide with other molecules may not be as efficient as the reaction of other compounds, which may limit its use in some experiments.
将来の方向性
The use of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propion
特性
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-5-3-4-6-15(10)21-11(2)16(20)19-14-9-12(18)7-8-13(14)17/h3-9,11H,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPFYGHAMOKQDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


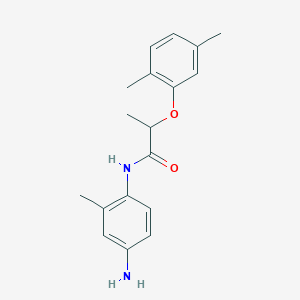
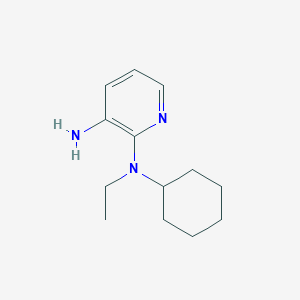
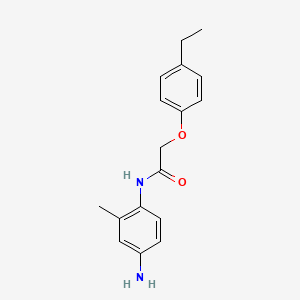
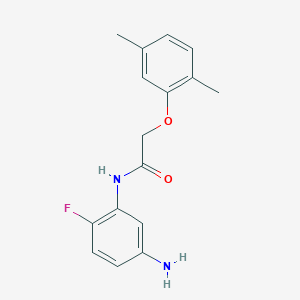
![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)
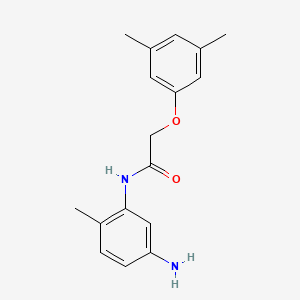
![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)
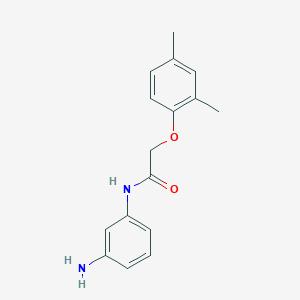
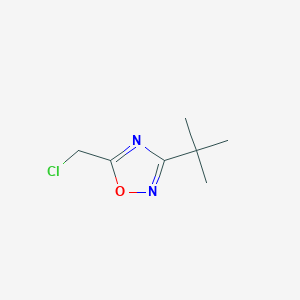
![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)
